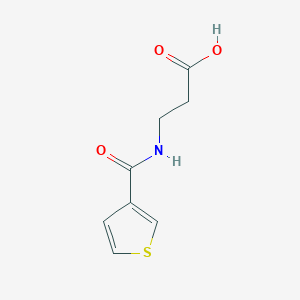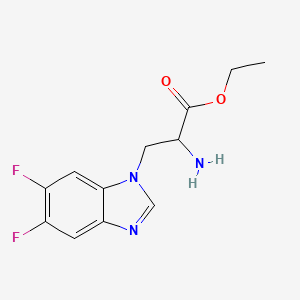![molecular formula C18H17N3O2S2 B2935057 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 476460-35-2](/img/structure/B2935057.png)
2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is a compound with potential applications in scientific research.
作用機序
The mechanism of action of 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide is not fully understood. However, it is believed to act by inhibiting key enzymes involved in cellular processes, such as DNA synthesis and protein synthesis. This inhibition leads to the disruption of normal cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has both biochemical and physiological effects. Biochemically, it has been found to inhibit the activity of key enzymes involved in cellular processes. Physiologically, it has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as exhibit antimicrobial activity against various strains of bacteria and fungi.
実験室実験の利点と制限
One advantage of using 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide in lab experiments is its potential as a new antibiotic and anticancer agent. Additionally, its synthesis method is relatively simple and can be easily scaled up for larger quantities. However, one limitation is the lack of understanding of its mechanism of action, which may hinder further development and optimization of this compound.
将来の方向性
There are several future directions for the research of 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide. One direction is to further investigate its mechanism of action and identify specific targets within the cell. This knowledge could lead to the development of more potent and selective compounds. Another direction is to optimize its structure for increased efficacy and reduced toxicity. Finally, clinical trials could be conducted to evaluate its safety and efficacy as a new antibiotic and anticancer agent.
合成法
The synthesis of 2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide involves the reaction of 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole with benzyl chlorothioformate, followed by the reaction with N-(2-chloroacetyl)benzylamine. The final product is obtained after purification through column chromatography.
科学的研究の応用
2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have antimicrobial activity against various strains of bacteria and fungi, making it a potential candidate for the development of new antibiotics. Additionally, it has been found to have anticancer activity, with the ability to induce cell cycle arrest and apoptosis in cancer cells.
特性
IUPAC Name |
2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S2/c1-23-15-10-6-5-9-14(15)17-20-21-18(25-17)19-16(22)12-24-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHEGFNYFHMPKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(S2)NC(=O)CSCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Aminocycloheptyl)methyl]-2-(benzotriazol-1-yl)acetamide;hydrochloride](/img/structure/B2934976.png)




![3-{[4-(2,3-dimethylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B2934984.png)






![5-ethyl-7-(4-(2-(4-fluorophenyl)acetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2934994.png)